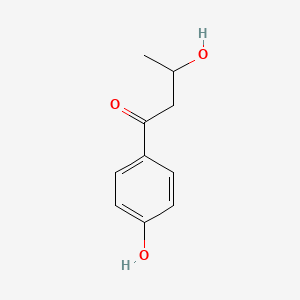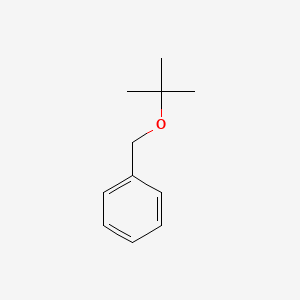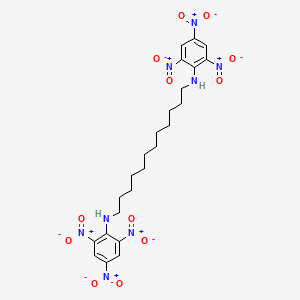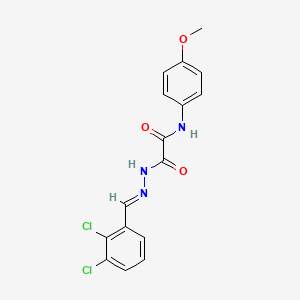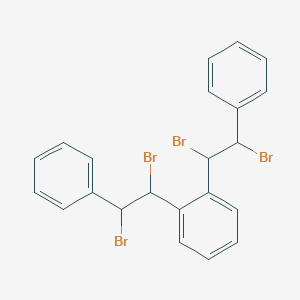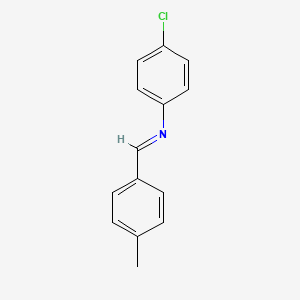
4',4''-(Hexamethylenedioxy)-diacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’'-(Hexamethylenedioxy)-diacetanilide is an organic compound that features a hexamethylene bridge connecting two acetanilide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’'-(Hexamethylenedioxy)-diacetanilide typically involves the reaction of hexamethylene glycol with acetanilide in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Step 1: Hexamethylene glycol is reacted with acetanilide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Step 2: The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4’,4’'-(Hexamethylenedioxy)-diacetanilide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4’,4’'-(Hexamethylenedioxy)-diacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives.
Scientific Research Applications
4’,4’'-(Hexamethylenedioxy)-diacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4’,4’'-(Hexamethylenedioxy)-diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Another compound with a similar hexamethylene bridge but different functional groups.
4,4’-Methylenedianiline: Features a methylene bridge connecting two aniline groups.
Uniqueness
4’,4’'-(Hexamethylenedioxy)-diacetanilide is unique due to its specific combination of acetanilide groups and hexamethylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
104209-29-2 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-[6-(4-acetamidophenoxy)hexoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)23-19-7-11-21(12-8-19)27-15-5-3-4-6-16-28-22-13-9-20(10-14-22)24-18(2)26/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VLVHTGWXXHSKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)

